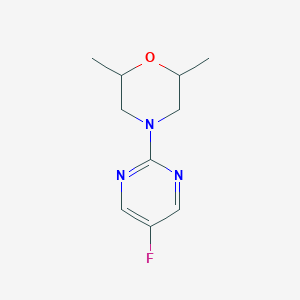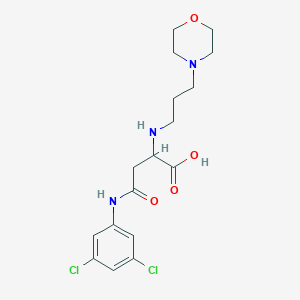![molecular formula C11H10N4 B2826618 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-40-9](/img/structure/B2826618.png)
8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a biochemical used for proteomics research . It has a molecular formula of C11H10N4 and a molecular weight of 198.22 .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinoline derivatives involves various methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In a study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of this compound is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]quinoline derivatives are complex and can involve various steps such as condensation, hydrolysis, cyclization, and substitution .Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.22 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications Research on pyrazolo[4,3-c]quinoline derivatives, including 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, has shown potential anti-inflammatory effects. These compounds inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating significant anti-inflammatory activity. Important features contributing to this effect include the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression, suggesting a promising avenue for anti-inflammatory drug development (Tseng et al., 2018).
Cytotoxic Activity Compounds related to this compound have been evaluated for their cytotoxic activities. Specifically, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, have shown potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, indicating potential applications in cancer therapy (Deady et al., 2003).
Acetylcholinesterase Inhibition and Antioxidant Properties Some derivatives exhibit non-hepatotoxic, selective acetylcholinesterase inhibition, and potent antioxidant properties. This indicates potential applications in treating neurodegenerative diseases, such as Alzheimer’s disease. For instance, specific imidazopyranotacrines have been identified as moderately potent acetylcholinesterase inhibitors and very potent antioxidants (Boulebd et al., 2016).
Antimicrobial Agents Pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as antimicrobial agents. The synthesized compounds exhibit antibacterial and antifungal activities, providing a basis for the development of new antimicrobial drugs (Holla et al., 2006).
IGF-1R Inhibitors Quinolinyl-derived imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of the insulin-like growth factor-I receptor (IGF-1R), showing significant antitumor activity. This suggests potential applications in cancer treatment, highlighting the importance of structural optimization for enhancing therapeutic efficacy (Mulvihill et al., 2008).
Direcciones Futuras
The future directions of research on 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and related compounds could involve further exploration of their potential as fluorescent sensors and biologically active compounds . Additionally, their potential for treatment of various health threats could be explored .
Propiedades
IUPAC Name |
8-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-6-3-2-4-7-5-8-10(12)14-15-11(8)13-9(6)7/h2-5H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLGAUSAWJASGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC3=C(NN=C3N=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2826543.png)


![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2826549.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2826551.png)
![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)
![4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2826553.png)
